molecular formula C22H20N2O6S B2803112 Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 951497-72-6

Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2803112
CAS No.: 951497-72-6
M. Wt: 440.47
InChI Key: PWVKYTKEAXSAGO-UHFFFAOYSA-N
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Description

Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, an ethoxycarbonyl group, and a thioether linkage. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate and a suitable base.

    Formation of the Thioether Linkage: The thioether linkage is formed by reacting the quinoline derivative with a thiol compound under basic conditions.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Comparison with Similar Compounds

Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline N-oxides: Compounds with oxidized quinoline cores that exhibit different biological activities.

    Ethoxycarbonyl-substituted Quinoline Derivatives: Compounds with similar functional groups but different biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

951497-72-6

Molecular Formula

C22H20N2O6S

Molecular Weight

440.47

IUPAC Name

methyl 2-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C22H20N2O6S/c1-3-30-21(27)13-8-10-14(11-9-13)23-17(25)12-31-20-18(22(28)29-2)19(26)15-6-4-5-7-16(15)24-20/h4-11H,3,12H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

PWVKYTKEAXSAGO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC

solubility

not available

Origin of Product

United States

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